Thiokynurenate
Overview
Description
Thiokynurenic acid is a derivative of kynurenic acid, a metabolite in the kynurenine pathway of tryptophan degradation. This compound has garnered attention due to its neuroprotective properties and potential therapeutic applications in treating neurological disorders .
Preparation Methods
Thiokynurenic acid can be synthesized through various methods. One common approach involves the reaction of kynurenic acid with thiol-containing reagents under specific conditions. For instance, the reaction between kynurenic acid and thiourea in the presence of a base can yield thiokynurenic acid . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Thiokynurenic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can convert thiokynurenic acid to its corresponding thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed but often include modified thiokynurenic acid derivatives with enhanced or altered biological activities .
Scientific Research Applications
Thiokynurenic acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various derivatives with potential therapeutic properties.
Biology: Thiokynurenic acid is studied for its role in modulating neurotransmitter systems and protecting neurons from excitotoxicity.
Mechanism of Action
Thiokynurenic acid exerts its effects primarily through its interaction with neurotransmitter receptors. It acts as an antagonist at ionotropic glutamate receptors, including AMPA, NMDA, and kainate receptors, in the concentration range of 0.1-2.5 mM . Additionally, it noncompetitively antagonizes the glycine site of the NMDA receptor and the α7 nicotinic acetylcholine receptor . These interactions help modulate excitatory neurotransmission and protect neurons from excitotoxic damage .
Comparison with Similar Compounds
Thiokynurenic acid is unique among kynurenic acid derivatives due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Similar compounds include:
Kynurenic acid: The parent compound, known for its neuroprotective and anti-inflammatory properties.
7-chloro-thiokynurenic acid: A halogenated derivative with enhanced receptor affinity.
7-trifluoromethyl-thiokynurenic acid: A fluorinated derivative with potential therapeutic applications.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities, highlighting the uniqueness of thiokynurenic acid .
Properties
IUPAC Name |
4-sulfanylidene-1H-quinoline-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-5-9(14)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIHFALIJOJWOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C=C(N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159213 | |
Record name | Thiokynurenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135025-53-5 | |
Record name | Thiokynurenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiokynurenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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